molecular formula C11H20N2O2 B570613 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 885270-86-0

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B570613
CAS No.: 885270-86-0
M. Wt: 212.293
InChI Key: BGUYAMZPJMTFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H20N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used as a reagent in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules .

Mechanism of Action

Target of Action

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is primarily used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which act as antagonists of the melanin-concentrating hormone (MCH-1R) . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives, which act as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .

Mode of Action

The exact mode of action of Tert-butyl 2,6-diazaspiro[3It is known to be involved in the synthesis of specific derivatives that interact with their respective targets, leading to inhibition or antagonism .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the derivatives it helps synthesize. For instance, MCH-1R antagonists can influence energy balance and feeding behavior, while NAMPT and ROCK inhibitors can impact cellular metabolism and cytoskeletal dynamics .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tert-butyl 2,6-diazaspiro[3Its molecular weight of 21229 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound are determined by the action of the derivatives it helps synthesize. For example, MCH-1R antagonists can decrease food intake and body weight, while NAMPT and ROCK inhibitors can modulate cellular energy metabolism and cell motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazaspiro compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the diazaspiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and solvents, along with rigorous purification steps such as recrystallization or chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is widely used in scientific research for various applications:

    Chemistry: As a reagent in the synthesis of complex organic molecules and pharmaceutical intermediates.

    Biology: Used in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(dimethylamino)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and binding interactions, making it valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYAMZPJMTFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676488
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-86-0
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diazaspiro[3.4]octane, N6-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.